1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)-
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Overview
Description
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- is a complex organic compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This specific compound is characterized by its unique structure, which includes a piperazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- involves multiple steps. Common methods include:
Cyclization Reactions: Cyclization to form a C–N or C–C bond is a prevalent method.
Hydroaminomethylation: This method involves the initial hydroformylation followed by reductive amination, catalyzed by ionic diamine Rh complexes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: These compounds share a similar benzene-azepine structure but differ in their specific substituents and functional groups.
Hydrogenated Benzazepines: These derivatives have a hydrogenated heterocyclic ring and exhibit different biological properties.
Benzo-1,4-diazepine Derivatives: Compounds like estazolam and alprazolam are widely used in medicine and have similar core structures.
Uniqueness
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- stands out due to its specific piperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72004-13-8 |
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Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C18H23N3O2/c1-12-8-15-16(9-13(12)2)19-17(22)10-14(18(15)23)11-21-6-4-20(3)5-7-21/h8-10H,4-7,11H2,1-3H3,(H,19,22) |
InChI Key |
SJYVHRXXCUSDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C=C(C2=O)CN3CCN(CC3)C |
Origin of Product |
United States |
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